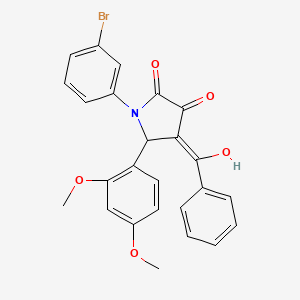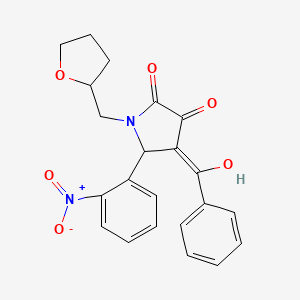![molecular formula C20H26F3N3O2 B3902485 3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B3902485.png)
3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
Overview
Description
3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as AZP, and it is a piperazinone derivative that has been shown to have several unique properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of AZP is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synapse, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
AZP has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to increase dopamine levels in the brain, which can have effects on mood, motivation, and reward processing. Additionally, AZP has been shown to have potential anti-inflammatory effects, which could make it a valuable tool for studying the role of inflammation in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AZP in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain. Additionally, AZP has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in scientific research. However, one of the limitations of using AZP is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on AZP. One area of research is in the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, AZP could be used to study the role of dopamine in addiction and other psychiatric disorders. Finally, future research could focus on developing new derivatives of AZP that have even higher affinity for the dopamine transporter or other targets in the brain.
Conclusion:
In conclusion, 3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone is a valuable tool for scientific research, particularly in the field of neuroscience. Its high affinity for the dopamine transporter and potential anti-inflammatory effects make it a promising compound for the development of new treatments for various diseases. While there are limitations to its use, the potential applications of AZP make it an important compound for researchers to consider.
Scientific Research Applications
AZP has several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. AZP has been shown to have a high affinity for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. Additionally, AZP has been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O2/c21-20(22,23)16-7-5-6-15(12-16)14-26-11-8-24-19(28)17(26)13-18(27)25-9-3-1-2-4-10-25/h5-7,12,17H,1-4,8-11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJRZULMKNRWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3902415.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3902438.png)




![N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide](/img/structure/B3902467.png)

![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B3902477.png)
![N-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3902479.png)
![1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidine-4-carboxamide](/img/structure/B3902493.png)

